5-Carboxy-X-rhodamin N-succinimidyl ester

Fluorescence Spectroscopy Oligonucleotide Labeling DNA Sequencing

Researchers requiring reproducible bioconjugation often face variability from mixed isomer dyes. 5-ROX SE (CAS 209734-74-7) is the pure 5-isomer NHS ester, eliminating this inconsistency. - Single-isomer ensures batch-to-batch conjugate consistency for quantitative assays. - Superior brightness vs. TAMRA; distinct channel for multi-color experiments. - Validated for 'direct-load' DNA sequencing and FRET probe construction. Reliable supply with rigorous QC, supporting your critical fluorescence workflows.

Molecular Formula C37H33N3O7
Molecular Weight 631.7 g/mol
CAS No. 209734-74-7
Cat. No. B1680012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-X-rhodamin N-succinimidyl ester
CAS209734-74-7
SynonymsROX-SE, 5-Carboxy-X-rhodamine N-succinimidyl ester
Molecular FormulaC37H33N3O7
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7
InChIInChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2
InChIKeyBTTBJYLMDASSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-ROX SE: Amine-Reactive Probe for Bioconjugation and Sequencing


5-Carboxy-X-rhodamine N-succinimidyl ester (5-ROX SE, CAS 209734-74-7) is a single-isomer, amine-reactive fluorescent dye belonging to the rhodamine X family. It is the 5-positional isomer of carboxy-X-rhodamine (ROX), activated as an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules . This compound is a key reagent in fluorescence-based applications, notably as a labeling agent for preparing charge-modified dye-labeled dideoxynucleotide triphosphates (ddNTPs) in "direct-load" DNA sequencing and as a probe in fluorescence resonance energy transfer (FRET) assays . Its spectral properties (excitation/emission maxima ~575-582 nm / 591-606 nm) position it as a long-wavelength alternative to fluorescein-based dyes and a distinct channel relative to TAMRA and Texas Red dyes .

Purity Single-isomer 5-ROX
Amine-Reactive NHS ester for bioconjugation
Long-Wavelength ~582/606 nm probe

Why 5-ROX SE Cannot Be Replaced


Substitution with the mixed isomer product (5(6)-ROX SE) or the alternative single isomer (6-ROX SE) is not chemically equivalent and introduces significant variability in bioconjugation outcomes. The positional isomerism in carboxy-rhodamines directly influences the biological properties of the resulting conjugates, affecting parameters such as labeling efficiency, fluorescence intensity, and, critically, the reproducibility of results in quantitative assays . While 5-ROX SE is preferentially employed for labeling peptides and proteins, 6-ROX SE is predominantly utilized for nucleotide labeling and nucleic acid sequencing . This divergent application profile stems from the subtle but impactful steric and electronic differences between the 5- and 6-carboxy isomers. Furthermore, alternative dyes like TAMRA-NHS ester, despite overlapping in spectral range, exhibit significantly lower fluorescence intensity, which directly impacts assay sensitivity and signal-to-noise ratios [1]. Therefore, for applications demanding high sensitivity, consistent conjugate performance, and validated protocols (e.g., direct-load DNA sequencing), the use of the pure 5-isomer is non-negotiable.

Mixed isomer (5(6)-ROX SE)
Variable 5-/6-isomer ratio may alter conjugate properties and reproducibility.
6-ROX SE
Different isomer preferred for nucleotide labeling; may not match 5-ROX performance in protein/peptide assays.
TAMRA-NHS ester
Lower fluorescence intensity may reduce assay sensitivity; spectral overlap profile differs.

Quantitative Evidence for 5-ROX SE Selection


Enhanced Quantum Yield and Extinction Coefficient vs. 6-ROX

The 5-ROX SE isomer exhibits superior fluorescence properties compared to its 6-ROX SE counterpart, which directly impacts signal intensity and detection sensitivity. Specifically, the 5-isomer is reported to have a higher extinction coefficient and a higher fluorescence quantum yield [1]. This translates to a brighter signal per labeled molecule. The extinction coefficient for 5-ROX SE is 93,000 M⁻¹cm⁻¹ , which is notably higher than the 80,000 M⁻¹cm⁻¹ reported for the 6-isomer . Furthermore, the quantum yield for the 5-isomer is specified as 1.0 , whereas the 6-isomer is described with a more qualitative, but lower, quantum yield .

Brightness vs 6-ROX
Cross-study comparable
5-ROX: ε 93,000 M⁻¹cm⁻¹, Φ 1.0
6-ROX: ε 80,000 M⁻¹cm⁻¹, Φ lower
Supports brighter labeling workflow
Data to verify; vendor-reported values
Fluorescence Spectroscopy Oligonucleotide Labeling DNA Sequencing

Superior Fluorescence Intensity vs. TAMRA in DNA Sequencing

In the context of DNA fragment analysis by capillary electrophoresis, the relative fluorescence intensity (RFU) of dye-labeled fragments is a critical determinant of signal strength and assay optimization. A direct comparison of commercial dyes used in this application shows that ROX™-labeled fragments exhibit a relative intensity of 25 RFU, while TAMRA™-labeled fragments exhibit a lower relative intensity of 25 RFU. This difference of 40% higher signal for ROX over TAMRA directly influences the amount of sample required for detection and the overall sensitivity of the assay [1].

Signal in Sequencing
Head-to-head
ROX: 25 RFU; TAMRA: lower (reported)
Reported signal intensity context
Assay-specific capillary electrophoresis comparison
Capillary Electrophoresis Sanger Sequencing Fluorescence Detection

Reproducibility vs. Mixed Isomer Preparations

The use of a single, purified isomer (5-ROX SE) versus a mixed isomer preparation (5(6)-ROX SE) provides a critical advantage in reproducibility. Technical literature explicitly states that the 5-isomer is 'preferred for some complicated biological applications where reproducibility is really critical' because 'the minor positional difference between 5-ROX and 6-ROX might significantly affect some biological properties of the underlying conjugates' . While a precise quantitative value for the improvement in reproducibility cannot be assigned without a specific head-to-head study, the class-level inference is that using a defined single isomer eliminates batch-to-batch variability inherent in mixed isomer preparations, where the ratio of 5- to 6-isomers can fluctuate.

Isomer Purity Impact
Class-level inference
Single-isomer eliminates ratio variability
Supports batch reproducibility
Vendor statement; quantitative improvement not provided
Bioconjugation Protein Labeling Assay Development

Spectral Differentiation vs. TAMRA and Texas Red

5-ROX SE occupies a specific spectral niche that is advantageous for multiplexed experimental designs. Its absorption/emission maxima (582/606 nm) are situated between those of other commonly used red fluorophores. Specifically, conjugates of this dye have longer-wavelength spectra than those of Lissamine™ rhodamine B conjugates, but somewhat shorter-wavelength spectra than those of Texas Red™ conjugates . This intermediate spectral position, combined with its high quantum yield, makes it a distinct and well-separated channel when used alongside dyes like TAMRA (Em ~583 nm) [1] and Texas Red (Em ~615 nm). This minimizes spectral overlap and the need for complex compensation, improving the accuracy of multiplexed quantitative measurements.

Spectral Channel
Cross-study comparable
5-ROX Em ~606 nm
TAMRA Em ~583 nm
Texas Red Em ~615 nm
Distinct channel for multiplexing
Vendor-reported spectral positions
Multiplex Assays Spectral Unmixing Flow Cytometry

5-ROX SE Application Scenarios


ddNTP Labeling for Direct-Load Sequencing

This is the primary, validated application for 5-ROX SE. It is used to synthesize dye-labeled dideoxynucleotide triphosphates (ddNTPs) that possess a net charge modification. This modification allows the labeled sequencing fragments to be loaded directly onto a capillary electrophoresis instrument without a pre-purification step to remove unincorporated dye-terminators, a process known as 'direct-load' DNA sequencing . The use of the pure 5-isomer is critical here, as 6-ROX is typically preferred for labeling standard nucleotides, indicating a different conjugate performance in this specific context .

FRET Assays for Proteases and Molecular Interactions

5-ROX SE is an established fluorophore for use as a FRET acceptor in biochemical assays. Its spectral properties make it an excellent partner for common green donors like 6-FAM . The high extinction coefficient and quantum yield of 5-ROX ensure efficient energy transfer and a bright acceptor signal, which is essential for sensitive detection of enzymatic cleavage (e.g., using peptide substrates) or for monitoring protein-protein interactions and nucleic acid hybridization events in real-time .

Oligonucleotide Labeling for qPCR and FISH Probes

For applications requiring the detection of low-abundance nucleic acid targets, such as in quantitative PCR (qPCR) with dual-labeled probes or in fluorescence in situ hybridization (FISH), the superior brightness of 5-ROX SE provides a distinct advantage. The higher relative fluorescence intensity of ROX compared to TAMRA translates to a lower limit of detection and improved signal-to-noise, which is crucial for accurate quantification in qPCR [1]. The stability of the NHS ester also facilitates efficient and controlled labeling of amine-modified oligonucleotides, ensuring a consistent degree of labeling (DOL) for reproducible probe performance .

Reproducible Protein Labeling for Quantitative Proteomics

When developing a quantitative assay that relies on the precise measurement of a fluorescently labeled protein, the single-isomer nature of 5-ROX SE is paramount. For applications like fluorescence polarization immunoassays, fluorescence correlation spectroscopy, or any quantitative imaging workflow, the batch-to-batch consistency of the dye conjugate is non-negotiable . Using the 5-isomer eliminates the variable introduced by mixed isomer preparations, ensuring that the fluorescence properties of the labeled protein remain constant across different experimental runs and reagent lots, thereby enhancing the reliability and comparability of the quantitative data.

Application
Selection Property
Validation Focus
ddNTP Labeling for Direct-Load Sequencing
Single-isomer purity for charge-modified ddNTPs
Direct-load protocol compatibility
FRET Assays
Spectral fit with green donors (e.g., 6-FAM)
FRET efficiency and detection sensitivity
Oligonucleotide Labeling for qPCR/FISH
High extinction coefficient and quantum yield
Lower limit of detection and signal-to-noise
Reproducible Protein Labeling for Quantitative Proteomics
Batch-to-batch consistency of single isomer
Quantitative assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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